

2-Pentylfuran spectroscopic data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **2-Pentylfuran**

This guide provides a comprehensive overview of the spectroscopic data for **2-pentylfuran**, a heterocyclic aromatic compound found in various heat-processed foods and natural products.

[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The spectroscopic data of **2-pentylfuran** are summarized in the tables below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for **2-pentylfuran** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **2-Pentylfuran**



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.28	m	H-5 (furan ring)
6.26	m	H-4 (furan ring)
5.96	m	H-3 (furan ring)
2.60	t	H-1' (methylene)
1.64	m	H-2' (methylene)
1.33	m	H-3', H-4' (methylene)
0.90	t	H-5' (methyl)
Data sourced from PubChem. [1]		

Table 2: ¹³C NMR Spectroscopic Data for **2-Pentylfuran**

Chemical Shift (δ) ppm	Assignment	
156.68	C-2 (furan ring)	
140.64	C-5 (furan ring)	
110.04	C-4 (furan ring)	
104.56	C-3 (furan ring)	
31.45	C-3' (methylene)	
28.02	C-2' (methylene)	
27.81	C-1' (methylene)	
22.46	C-4' (methylene)	
13.98	C-5' (methyl)	
Data sourced from PubChem.[1]		

Infrared (IR) Spectroscopy



Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. While a fully assigned spectrum for **2-pentylfuran** is not readily available, the characteristic absorption bands for 2-substituted furans and alkyl chains are well-established.

Table 3: Characteristic IR Absorption Bands for 2-Pentylfuran

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Furan ring (aromatic)
~2955-2850	C-H stretch	Pentyl group (aliphatic)
~1600-1450	C=C stretch	Furan ring
~1465	C-H bend	Pentyl group (CH ₂)
~1375	C-H bend	Pentyl group (CH₃)
~1225	Asymmetric C-O-C stretch	Furan ring
~1020	Symmetric C-O-C stretch	Furan ring
~733	C-H out-of-plane bend	2-substituted furan
Characteristic frequencies are		
based on data for furan		
derivatives and general IR		
absorption tables.[2][3]		

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Pentylfuran



m/z	Relative Intensity (%)	Assignment
138	13.64	[M] ⁺ (Molecular ion)
82	22.04	
81	99.99	 [M - C4H9] ⁺
53	9.37	
Data sourced from PubChem. [1]		_

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2-pentylfuran** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, like tetramethylsilane (TMS), may be added for chemical shift calibration.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a 400 MHz spectrometer is typically used.[1] For ¹³C NMR, a frequency of around 100 MHz is common. Standard pulse programs are used to acquire the spectra. For quantitative analysis, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) should be set between scans.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of protons.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like 2-pentylfuran, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).



- Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

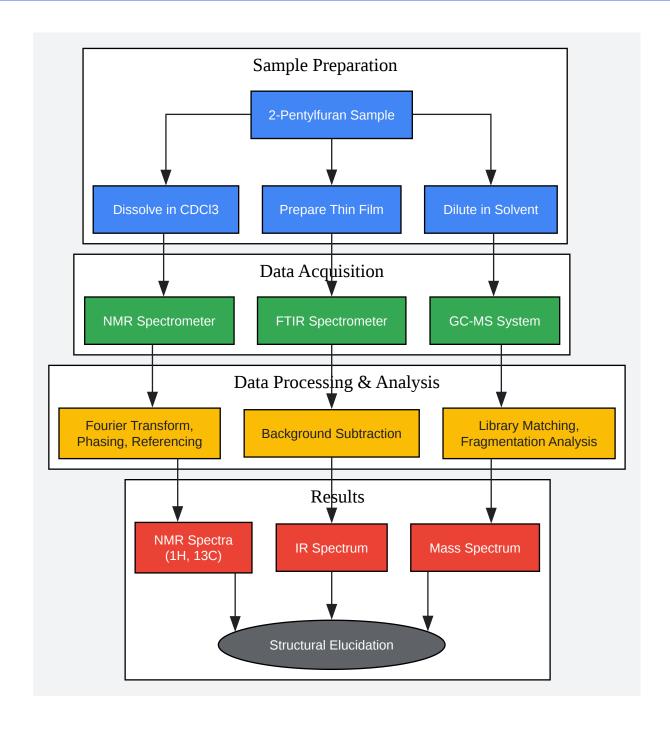
Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: A dilute solution of **2-pentylfuran** is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- Gas Chromatography (GC): A small volume of the sample solution is injected into the GC system, where it is vaporized. The volatile components are separated as they pass through a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to ensure separation of compounds with different boiling points.
- Mass Spectrometry (MS): As 2-pentylfuran elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance. The resulting mass spectrum shows the relative intensity of each ion fragment.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like **2-pentylfuran**.





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Caption: Workflow for Spectroscopic Analysis of **2-Pentylfuran**.

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